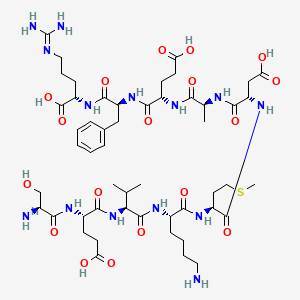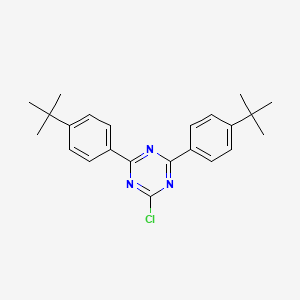
7-Neohesperidosides
Descripción general
Descripción
7-Neohesperidosides: are a type of flavonoid glycoside predominantly found in citrus fruits. These compounds are known for their potent antioxidant and anti-inflammatory properties. They play a significant role in the plant’s defense mechanisms and contribute to the health benefits associated with citrus fruits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Neohesperidosides typically involves the glycosylation of flavonoid aglycones. The process begins with the extraction of flavonoid aglycones from citrus fruits, followed by enzymatic glycosylation using uridine diphosphate-sugar dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of sugar moieties to the hydroxyl groups of flavonoids, forming glycosides .
Industrial Production Methods: Industrial production of this compound involves the extraction of flavonoid aglycones from citrus peels, followed by chemical or enzymatic glycosylation. The process is optimized to ensure high yield and purity of the final product. High-pressure homogenization and other physical methods are often employed to enhance the efficiency of the glycosylation process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Neohesperidosides undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids .
Aplicaciones Científicas De Investigación
Chemistry: 7-Neohesperidosides are used as model compounds in the study of glycosylation reactions and the development of new synthetic methodologies.
Biology: These compounds are studied for their role in plant defense mechanisms and their impact on plant physiology.
Medicine: this compound have been extensively researched for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. They are also investigated for their role in managing metabolic disorders such as diabetes and obesity .
Industry: In the food industry, this compound are used as natural sweeteners and flavor enhancers. They are also utilized in the cosmetic industry for their antioxidant properties .
Mecanismo De Acción
The mechanism of action of 7-Neohesperidosides involves their interaction with various molecular targets and pathways. These compounds exert their effects by modulating signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins. They also interact with peroxisome proliferator-activated receptors (PPARs) and mitogen-activated protein kinases (MAPKs), which play crucial roles in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Hesperidin: Another flavonoid glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Neohesperidin dihydrochalcone: A derivative of neohesperidin, used as an artificial sweetener with similar pharmacological properties.
Diosmin: A flavone glycoside derived from hesperidin, used for its vascular protective effects.
Uniqueness: 7-Neohesperidosides are unique due to their specific glycosylation pattern, which imparts distinct biological activities and physicochemical properties. Their ability to modulate multiple signaling pathways and their presence in high concentrations in citrus fruits make them particularly valuable for both research and industrial applications .
Propiedades
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-33,35-38H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOPLXKZQIHNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112318 | |
| Record name | Flavanone, 3,3′,5,7-tetrahydroxy-4′-methoxy-, 7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28383-41-7 | |
| Record name | Flavanone, 3,3′,5,7-tetrahydroxy-4′-methoxy-, 7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28383-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 3,3′,5,7-tetrahydroxy-4′-methoxy-, 7-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















